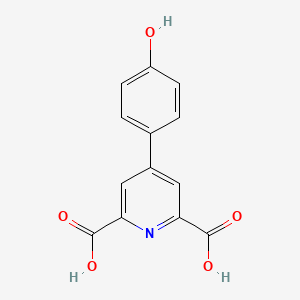
4-(4-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C₁₃H₉NO₅. This compound features a pyridine ring substituted with a hydroxyphenyl group and two carboxylic acid groups. It is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2,6-dicarboxylic acid and 4-hydroxybenzaldehyde.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate or hydrogen peroxide to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Piperidine, sulfuric acid.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Ethers and esters.
Applications De Recherche Scientifique
4-(4-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism by which 4-(4-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid exerts its effects involves its ability to interact with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid groups can form coordination complexes with metal ions. These interactions influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Pyridine-2,6-dicarboxylic acid: Lacks the hydroxyphenyl group, resulting in different reactivity and applications.
4-Hydroxybenzoic acid: Contains a hydroxyphenyl group but lacks the pyridine ring, leading to distinct chemical properties.
Uniqueness: 4-(4-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid is unique due to the combination of a hydroxyphenyl group and a pyridine ring with two carboxylic acid groups. This structure imparts specific reactivity and potential for diverse applications that are not observed in similar compounds.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and properties make it a valuable compound for further exploration and application.
Propriétés
Formule moléculaire |
C13H9NO5 |
|---|---|
Poids moléculaire |
259.21 g/mol |
Nom IUPAC |
4-(4-hydroxyphenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C13H9NO5/c15-9-3-1-7(2-4-9)8-5-10(12(16)17)14-11(6-8)13(18)19/h1-6,15H,(H,16,17)(H,18,19) |
Clé InChI |
HDNLMSZDRXATCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=NC(=C2)C(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


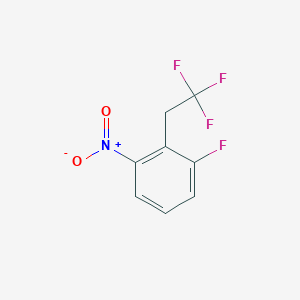
![(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13032631.png)
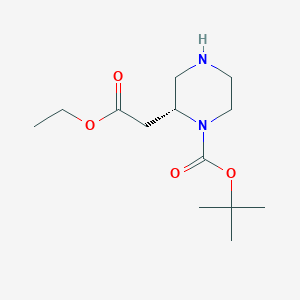
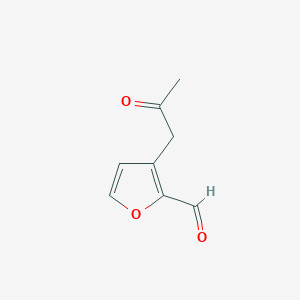
![Methyl benzo[c]isothiazole-5-carboxylate](/img/structure/B13032646.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13032649.png)

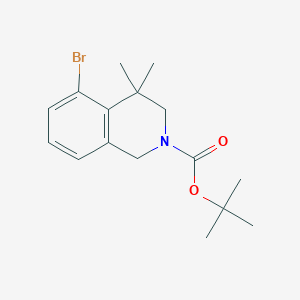
![3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13032665.png)
![Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate](/img/structure/B13032671.png)
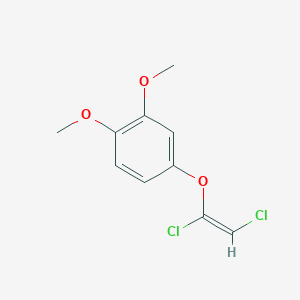
![1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032684.png)
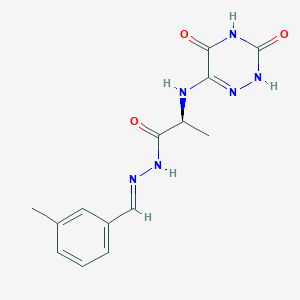
![4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid](/img/structure/B13032692.png)
